

# Synthesis of Penicolinate A and its Analogs: Application Notes and Protocols

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## Compound of Interest

Compound Name: Penicolinate A

Cat. No.: B12411179

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## Introduction

**Penicolinate A** is a naturally occurring picolinic acid derivative isolated from the endophytic fungus *Penicillium* sp. BCC16054.<sup>[1]</sup> Structurally, it is a symmetrical diester formed from two picolinic acid units linked by a ten-carbon aliphatic chain. **Penicolinate A** and its analogs have garnered significant interest within the scientific community due to their diverse biological activities, including antimalarial, antitubercular, and cytotoxic effects against various cancer cell lines. This document provides detailed application notes and experimental protocols for the synthesis of **Penicolinate A** and related compounds, intended to serve as a comprehensive guide for researchers in the fields of medicinal chemistry, natural product synthesis, and drug discovery.

## Data Presentation

### Biological Activity of Penicolinates

The following table summarizes the reported in vitro biological activities of **Penicolinate A** and its naturally occurring analog, Penicolinate C.

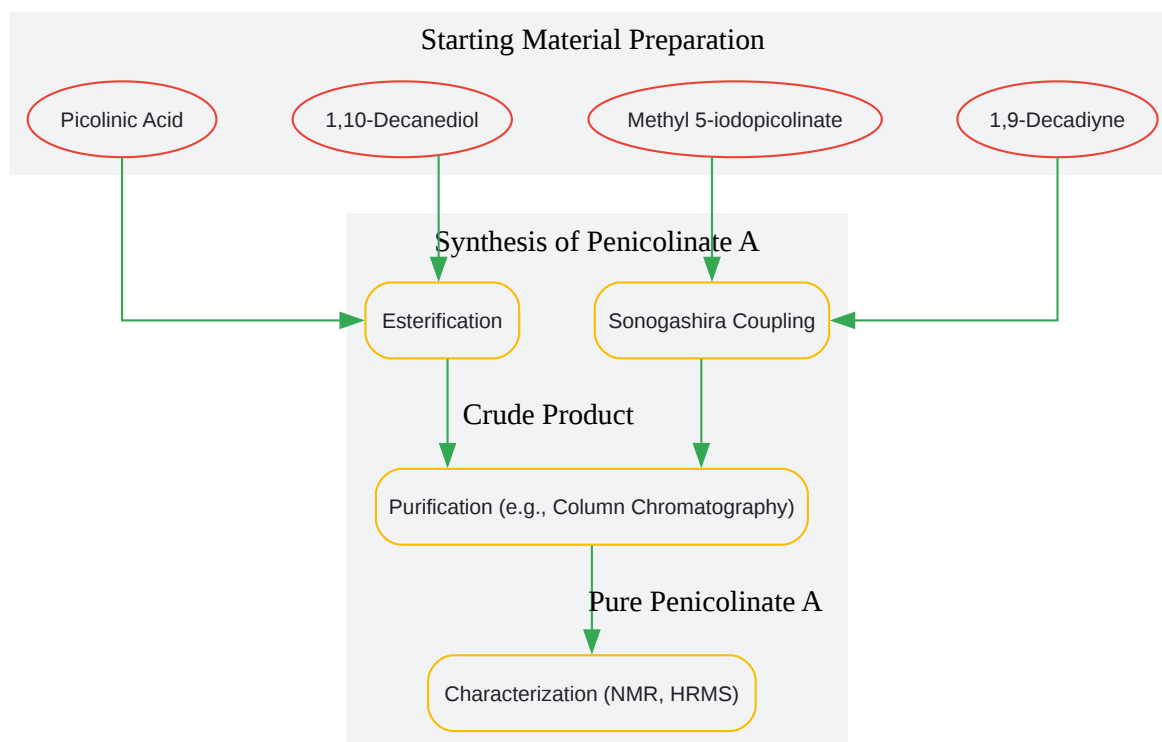
Compound	Assay	Cell Line/Organism	IC50 (µg/mL)
Penicolinate A	Antimalarial	Plasmodium falciparum K1	3.25
Penicolinate C	Antimalarial	Plasmodium falciparum K1	3.07

Data sourced from Intaraudom C. et al., 2013.[1]

## Synthetic Protocols

The total synthesis of **Penicolinate A** and its analogs can be achieved through a convergent synthetic strategy. The key step in the synthesis of Penicolinates A, C, and D is a Sonogashira coupling reaction.[2] While the detailed experimental procedures from the primary synthetic literature by Chiu et al. (2022) are not publicly available, a general and adaptable protocol based on established Sonogashira coupling methodologies is provided below. This protocol is intended to be a starting point for the synthesis and may require optimization for specific substrates and scales.

## General Experimental Workflow



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Caption: General synthetic workflow for **Penicolate A**.

## Protocol 1: Esterification of Picolinic Acid with 1,10-Decanediol

This protocol describes a potential direct esterification route to **Penicolate A**.

Materials:

- Picolinic acid
- 1,10-Decanediol
- Dicyclohexylcarbodiimide (DCC) or other coupling agent

- 4-Dimethylaminopyridine (DMAP)
- Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve picolinic acid (2.2 equivalents) and 1,10-decanediol (1.0 equivalent) in anhydrous DCM.
- Add a catalytic amount of DMAP (e.g., 0.1 equivalents).
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add a solution of DCC (2.2 equivalents) in anhydrous DCM to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
- Wash the filtrate sequentially with saturated aqueous sodium bicarbonate and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield **Penicolate A**.
- Characterize the final product by NMR and HRMS to confirm its identity and purity.

## Protocol 2: Sonogashira Coupling for Penicolate A Synthesis (Hypothetical)

This protocol outlines a plausible approach for the synthesis of **Penicolate A** based on the confirmed use of a Sonogashira coupling as a key step.<sup>[2]</sup>

### Materials:

- Methyl 5-iodopicolinate
- 1,9-Decadiyne
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ ,  $\text{Pd}(\text{PPh}_3)_4$ )
- Copper(I) iodide ( $\text{CuI}$ )
- A suitable base (e.g., triethylamine, diisopropylamine)
- Anhydrous and degassed solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
- Saturated aqueous ammonium chloride
- Ethyl acetate or other extraction solvent
- Brine
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography
- Solvents for chromatography

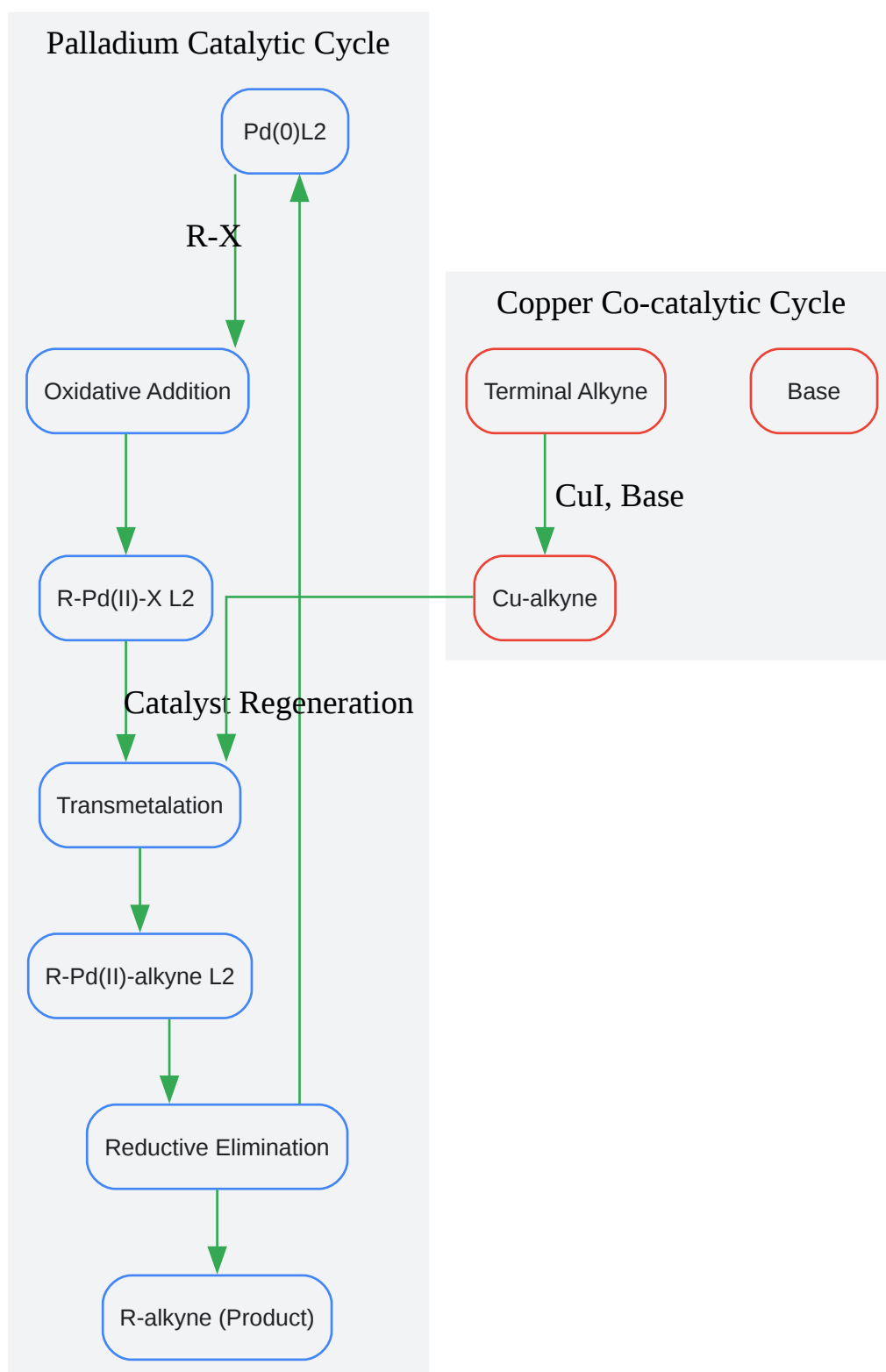
### Procedure:

- To a Schlenk flask under an inert atmosphere, add methyl 5-iodopicolinate (2.2 equivalents), the palladium catalyst (e.g., 5 mol%), and  $\text{CuI}$  (e.g., 10 mol%).

- Add the anhydrous, degassed solvent, followed by the base.
- To this mixture, add 1,9-decadiyne (1.0 equivalent) via syringe.
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for the time required for the reaction to complete, as monitored by TLC.
- Upon completion, quench the reaction with saturated aqueous ammonium chloride.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford the coupled product.
- Characterize the structure of the synthesized **Penicolinate A** using NMR and HRMS.

## Signaling Pathways and Experimental Logic

The synthesis of **Penicolinate A** via the Sonogashira coupling reaction follows a well-established catalytic cycle. The diagram below illustrates the key steps in this process.



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## References

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